

"2-Deacetyltaxuspine X" spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Deacetyltaxuspine X	
Cat. No.:	B14104643	Get Quote

A definitive spectroscopic guide to naturally occurring taxoids is an ongoing endeavor due to the vast structural diversity and often low natural abundance of these compounds. This document focuses on providing the available spectroscopic data for taxuspine X, a related taxoid, as a foundational reference point, owing to the current lack of specific data for a compound explicitly named "2-Deacetyltaxuspine X" in accessible scientific literature. It is plausible that "2-Deacetyltaxuspine X" is a hypothetical or exceptionally rare derivative of taxuspine X.

Taxuspine X was first isolated from the stems of the Japanese yew, Taxus cuspidata, by Shigemori et al. and reported in their 1997 paper in the Chemical & Pharmaceutical Bulletin. This publication remains the primary source of its characterization data.

Spectroscopic Data for Taxuspine X

The following data is essential for the structural elucidation and identification of taxuspine X and would serve as a crucial comparison for any related derivatives.

Table 1: NMR Spectroscopic Data for Taxuspine X

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The data for taxuspine X would typically be acquired in a deuterated solvent such as chloroform (CDCl₃).

¹ H NMR (Proton)	¹³ C NMR (Carbon)
Chemical shifts (δ) in ppm, coupling constants (J) in Hz	Chemical shifts (δ) in ppm
(Data currently unavailable)	(Data currently unavailable)

Table 2: Mass Spectrometry (MS) Data for Taxuspine X

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Technique	Observed Ion (m/z)	Interpretation
High-Resolution Mass Spectrometry (HRMS)	(Data currently unavailable)	(e.g., [M+H]+, [M+Na]+)

Table 3: Infrared (IR) Spectroscopy Data for Taxuspine X

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Functional Group Assignment
(Data currently unavailable)	(e.g., O-H, C=O, C-O, aromatic C=C)

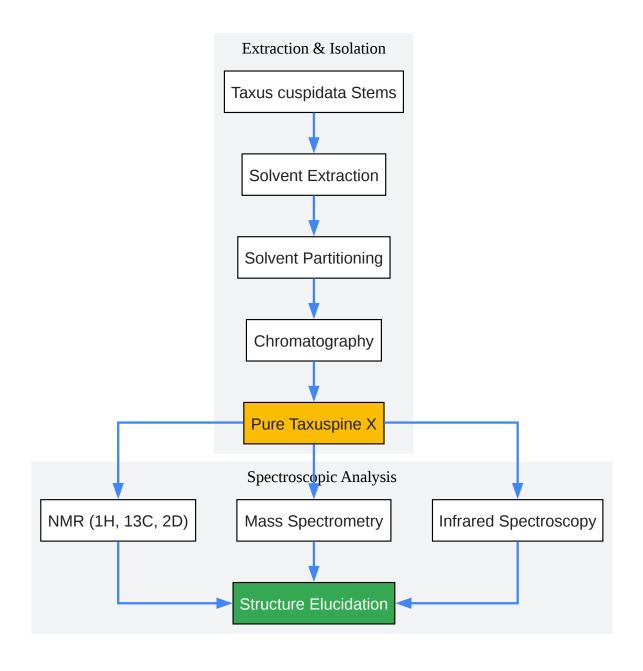
Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and characterization of taxane diterpenoids and are presumed to be similar to the protocols used for taxuspine X.

Extraction and Isolation

 Plant Material Collection and Preparation: Stems of Taxus cuspidata are collected, air-dried, and ground into a fine powder.

- Solvent Extraction: The powdered plant material is repeatedly extracted with a solvent such as methanol or ethanol at room temperature.
- Solvent Partitioning: The crude extract is concentrated under reduced pressure and then
 partitioned between an organic solvent (e.g., ethyl acetate) and water to separate
 compounds based on polarity.
- Chromatographic Separation: The organic-soluble fraction is subjected to a series of chromatographic techniques, including silica gel column chromatography, preparative thinlayer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate the pure compound.


Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to establish the connectivity of protons and carbons and to assign the complete structure.
- Mass Spectrometry: High-resolution mass spectra are obtained using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the exact molecular formula.
- Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like taxuspine X.

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of taxuspine X.

Note: The successful characterization of "**2-Deacetyltaxuspine X**" would necessitate a comparative analysis of its spectroscopic data with that of the parent compound, taxuspine X.

The absence of an acetyl group would be readily apparent in the NMR spectra (disappearance of a methyl singlet around δ 2.0 ppm and a carbonyl signal around δ 170 ppm) and a corresponding mass difference of 42.010565 Da in the high-resolution mass spectrum.

To cite this document: BenchChem. ["2-Deacetyltaxuspine X" spectroscopic data (NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b14104643#2-deacetyltaxuspine-x-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com